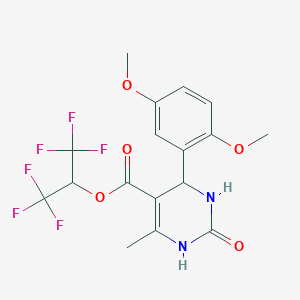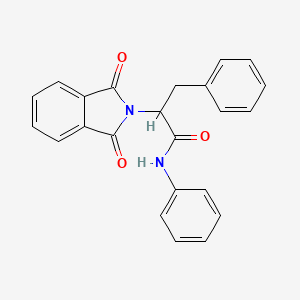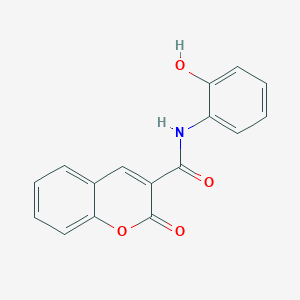
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Es parte de la familia del fluoreno, que consiste en compuestos con un esqueleto de fluoreno, caracterizados por dos anillos de benceno conectados a través de un anillo de ciclopentano central. Este compuesto es particularmente notable por sus aplicaciones en varios campos científicos, incluyendo química, biología e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida típicamente involucra múltiples pasos, comenzando con la preparación del esqueleto de fluoreno. Los pasos clave incluyen:
Oxidación de Fluoreno: El fluoreno se oxida para formar 9-oxo-9H-fluoreno.
Sulfonación: El 9-oxo-9H-fluoreno se somete a sulfonación para introducir grupos de ácido sulfónico en las posiciones 2 y 7.
Amidación: Los grupos de ácido sulfónico luego reaccionan con octadecilamina para formar el derivado bis-octadecilamida.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Reactores por lotes: Usando reactores por lotes para reacciones de sulfonación y amidación controladas.
Purificación: Empleando técnicas como cristalización y cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse aún más en condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar los grupos de ácido sulfónico.
Sustitución: Los grupos de ácido sulfónico pueden sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos se emplean para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir estados de oxidación más altos del esqueleto de fluoreno, mientras que la sustitución puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
El Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de materiales avanzados y polímeros.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y sistemas de administración de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida involucra su interacción con objetivos moleculares y vías específicas. Los grupos de ácido sulfónico y el esqueleto de fluoreno juegan un papel crucial en su reactividad e interacciones. El compuesto puede unirse a varias biomoléculas, influyendo en su función y actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Éster bis-(2,6-dimetil-fenil) del ácido 9-oxo-9H-fluoreno-2,7-disulfónico
- Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-decilamina
- Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-dibutilamida
Unicidad
En comparación con compuestos similares, el Ácido 9-oxo-9H-fluoreno-2,7-disulfónico bis-octadecilamida es único debido a sus largas cadenas de octadecilamina, que imparten propiedades físicas y químicas distintas. Estas cadenas largas pueden influir en la solubilidad, reactividad e interacciones del compuesto con otras moléculas, haciéndolo adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C49H82N2O5S2 |
|---|---|
Peso molecular |
843.3 g/mol |
Nombre IUPAC |
2-N,7-N-dioctadecyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C49H82N2O5S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-50-57(53,54)43-35-37-45-46-38-36-44(42-48(46)49(52)47(45)41-43)58(55,56)51-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42,50-51H,3-34,39-40H2,1-2H3 |
Clave InChI |
YNAHLCKDPBZQHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)


![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
